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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of FAPi-MFS, an irreversible inhibitor of
Fibroblast Activation Protein (FAP). FAP is a promising theranostic target due to its high
expression in the stroma of various cancers and its limited presence in healthy tissues.[1][2]
FAPI-MFS represents a significant advancement in the development of FAP-targeted
radiopharmaceuticals for both cancer imaging and therapy.[3][4]

Core Compound: FAPI-MFS

FAPi-MFS is a small-molecule inhibitor designed for high-affinity and irreversible binding to
Fibroblast Activation Protein (FAP).[3][4] Its structure incorporates a maleimide-substituted aryl
fluorosulfate (MFS) group, which confers its covalent binding property.[5] This irreversible
binding mechanism is key to its enhanced uptake and prolonged retention in tumor cells, a
significant advantage for therapeutic applications.[3][5] When chelated and labeled with
radionuclides such as Gallium-68 (68Ga) for Positron Emission Tomography (PET) imaging or
Lutetium-177 (*’7Lu) and Actinium-225 (22°Ac) for targeted radionuclide therapy, FAPi-MFS
becomes a potent tool in oncology.[1][3][6]

Mechanism of Action

FAPi-MFS functions by covalently binding to FAP, a type Il transmembrane serine protease.[2]
[5] This irreversible ligation occurs with specific tyrosine residues within the FAP protein.[5]
Tandem mass spectrometry has identified that the natural Lutetium-labeled FAPI-mFS primarily
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reacts with the tyrosine residue at position 450 (Y450) of FAP.[5] This covalent bond ensures
that once bound, the radiopharmaceutical is retained at the tumor site for a longer duration,
thereby increasing the therapeutic radiation dose delivered to the tumor while minimizing off-

target effects.[5][7]
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Caption: Mechanism of action for radiolabeled FAPi-MFS.
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Quantitative Data Summary

The development of FAP inhibitors has led to several derivatives with varying binding affinities
and pharmacokinetic profiles. While specific ICso or Ks values for FAPi-MFS are not detailed in
the provided search results, comparative data for other FAP inhibitors provide context for the
target affinity required for effective tumor targeting.

Table 1: Comparative Binding Affinity of FAP Inhibitors

Binding Affinity
Compound Class Method
(Value)

Covalent Small )
FAPI-mFS . Data not available
Molecule Inhibitor

Small Molecule Enzyme Inhibition
FAPI-04 o ICso0 = 6.55 NM[8]
Inhibitor Assay
) ) Enzyme Inhibition
FAP-2286 Cyclic Peptide ICs0 = 2.7 NM[1]
Assay
Small Molecule Enzyme Inhibition
FAPI-46 o ICs0 = 13.5 nM[1]
Inhibitor Assay
Small Molecule ICs0 =0.13 + 0.07
NOTA-PD-FAPI o
Inhibitor nM[9]
Small Molecule ICs0 = 0.21 + 0.06
NOTA-DD-FAPI .
Inhibitor nM[9]
Small Molecule
FAPI-P8PN o ICso0 = 3.6 NM[6]
Inhibitor

Table 2: Preclinical Performance of Radiolabeled FAPi-MFS
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Parameter Cell Line Compound Result
Increased uptake over
Cellular Uptake HT-1080-FAP 68Ga-labeled FAPIs
0.5-4 hours.[5]
Significantly higher
_ 77Lu-labeled FAPI- retention at 72 hours
Cellular Retention HT-1080-FAP

mFS

compared to
reversible FAPIs.[5]

Tumor Growth

Inhibition

SDC-PDX Model

25Ac-FAPI-mFS

Complete inhibition of
tumor growth in the

high-dose group.[1]

Tumor Growth
Inhibition

7L u-FAPI-mFS

Similar therapeutic
effects at both high

and low doses.[1]

Table 3: Clinical Imaging Performance

Parameter

Patient Population

Compound

Key Finding

Tumor Uptake
(SUVmax)

Cancer Patients

68Ga-FAPI-mFS

Higher SUVmax in
tumors compared to
68Ga-FAPI-04.[1]

Lesion Detection Rate

Cancer Patients

68Ga-FAPI-mFS

Exceeded that of
68Ga-FAPI-04 for
some small lymph
nodes.[1]

Key Experimental Protocols

The unique covalent binding mechanism of FAPi-MFS has been elucidated through a series of

key experiments.

Workflow for Investigating Covalent Binding Mechanism
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Start: Hypothesis
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with ¥77Lu-FAPi-mFS (0.15 pM)
in PBS (pH 6.5) at 37°C

Step 1 Parallel Analysis
. Tandem Mass Spectrometry
(SDS_PAGE Analyss) of FAP-FAPi-mFS complex
tep 2
Identification:
Autoradioluminography Covalent ligation site
(e.g., Tyrosine 450)

Observation:
Higher molecular weight band
indicates irreversible binding

Click to download full resolution via product page
Caption: Experimental workflow to confirm covalent binding.

Protocol 1: In Vitro Covalent Binding Assay[5]

¢ Protein and Compound Preparation: Purified human FAP is prepared at a concentration of 3
MM in a phosphate-buffered saline (PBS) solution at pH 6.5. The FAPiI-MFS is radiolabeled
with 177Lu and prepared at a concentration of 0.15 uM.

¢ Incubation: The purified FAP and *’’Lu-labeled FAPi-MFS are incubated together at 37°C.
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e Analysis by SDS-PAGE and Autoradioluminography: The reaction mixture is analyzed using
sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The presence of a
higher molecular weight band corresponding to the FAP-FAPi-mFS complex, which is
detected by autoradioluminography, indicates a stable, irreversible bond.

Protocol 2: Identification of Binding Residue by Mass Spectrometry[5]
o Complex Formation: A stable complex of FAP and non-radioactive Lu-FAPi-mFS is formed.

 Purification: The FAP-FAPi-mFS protein ligation complex is purified from the reaction
mixture.

o Tandem Mass Spectrometry: The purified complex is subjected to tandem mass
spectrometry analysis to identify the specific amino acid residues to which FAPi-MFS is
covalently attached. For natLu-FAPI-mFS, this was identified as Tyrosine 450.

Protocol 3: Cellular Uptake and Retention Assays|[5]
e Cell Culture: HT-1080 cells engineered to express FAP (HT-1080-FAP) are used.
o Uptake Assay:

o Cells are incubated with ¢8Ga-labeled FAPi-mFS for various time points (e.g., 0.5to 4
hours).

o After incubation, cells are washed to remove unbound compound.

o The radioactivity associated with the cells is measured, and the data is expressed as a
percentage of the added activity, normalized to cell number.

o Retention Assay:

o Cells are incubated with *’7Lu-labeled FAPi-mFS for 1 hour to allow for binding and
uptake.

o The medium is then replaced with a compound-free medium.

o Cells are incubated for various chase periods (e.g., 1 to 72 hours).
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o At each time point, the radioactivity remaining in the cells is measured to evaluate the
efflux kinetics.

Preclinical and Clinical Development

FAPi-MFS, and its derivatives, have demonstrated significant potential in both preclinical
models and clinical studies.

e Preclinical Findings: In vitro studies have confirmed the irreversible binding and enhanced
retention of FAPi-MFS compared to reversible inhibitors like FAPI-04.[5] In vivo studies in
tumor-bearing mouse models have shown that radiolabeled FAPi-MFS derivatives (e.g., with
177u and 22°Ac) can effectively inhibit tumor growth.[1][7] The efficacy of 22°Ac-FAPI-mFS
was particularly noteworthy, showing complete tumor growth inhibition in a patient-derived
xenograft (PDX) model.[1]

o Clinical Translation: Early clinical data suggests that FAPi-MFS offers superior imaging
characteristics over first-generation FAP inhibitors.[1] Imaging studies in cancer patients
using ®8Ga-FAPI-mFS have shown higher tumor uptake (SUVmax) and an improved
detection rate for small lymph node metastases when compared to $8Ga-FAPI-04.[1]
Therapeutic studies with 1’’Lu-FAPI-mFS have shown anti-tumor effects, with an interesting
observation that the efficacy did not appear to be dose-dependent in the tested range.[1]
These promising results have paved the way for further clinical trials to establish the safety
and efficacy of FAPi-MFS-based theranostics.

Conclusion and Future Directions

FAPi-MFS represents a significant step forward in the development of FAP-targeted agents. Its
irreversible, covalent binding mechanism leads to improved tumor retention, which is highly
advantageous for targeted radionuclide therapy. The superior performance in preclinical
models and initial clinical imaging studies highlights its potential to become a best-in-class
FAP-targeted radiopharmaceutical.

Future research will likely focus on:

o Conducting larger, prospective clinical trials to validate the therapeutic efficacy and safety of
177 u-FAPI-mFS and 22°Ac-FAPI-mFS across a range of FAP-positive cancers.
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e Optimizing dosing schedules and exploring combination therapies, for instance, with

immunotherapy, to enhance anti-tumor responses.[1]

» Further structural modifications to fine-tune the pharmacokinetic and biodistribution profiles.

In conclusion, FAPi-MFS is a highly promising platform for the development of next-generation

cancer theranostics, with the potential to improve both diagnosis and treatment for patients with

a wide variety of solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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